molecular formula C17H25N5O3 B2960348 4-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one CAS No. 2034480-26-5

4-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one

Cat. No.: B2960348
CAS No.: 2034480-26-5
M. Wt: 347.419
InChI Key: AMCMSYXTPGJGDO-UHFFFAOYSA-N
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Description

4-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one is a structurally complex small molecule characterized by three key motifs:

  • A 1-methylpyrrolidin-2-one core, a five-membered lactam ring known for enhancing metabolic stability and bioavailability in drug design.
  • A piperidine moiety linked via a carbonyl group, a common feature in kinase inhibitors and other therapeutic agents due to its conformational flexibility.

Properties

IUPAC Name

4-[3-[3-(dimethylamino)pyrazin-2-yl]oxypiperidine-1-carbonyl]-1-methylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5O3/c1-20(2)15-16(19-7-6-18-15)25-13-5-4-8-22(11-13)17(24)12-9-14(23)21(3)10-12/h6-7,12-13H,4-5,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMCMSYXTPGJGDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1=O)C(=O)N2CCCC(C2)OC3=NC=CN=C3N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates multiple functional groups, including a dimethylamino moiety and a pyrazine ring, which contribute to its biological activity. This article examines the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be classified as a heterocyclic organic compound due to the presence of nitrogen-containing rings (pyrazine and piperidine). Its molecular formula is C20H24N6O2C_{20}H_{24}N_6O_2, with a molecular weight of 396.45 g/mol. The synthesis typically involves multi-step reactions, including amide formation and coupling reactions.

PropertyValue
Molecular FormulaC20H24N6O2C_{20}H_{24}N_6O_2
Molecular Weight396.45 g/mol
Structural ClassificationHeterocyclic Compound

Preliminary studies suggest that this compound may act as an inverse agonist at certain nuclear receptors. This interaction can influence gene expression pathways relevant to inflammation and cancer biology. The compound's ability to modulate these pathways indicates its potential as a therapeutic agent.

Biological Activity

Research has indicated that this compound exhibits cytotoxic properties, particularly in cancer cell lines. In vitro studies have demonstrated its ability to inhibit cell proliferation, which is critical for developing anti-cancer therapies. For instance, compounds with similar structural features have been shown to target various kinases involved in cell cycle regulation .

Case Studies

  • CHK1 Inhibition : A related study highlighted the evolution of potent CHK1 inhibitors derived from pyrazine structures similar to our compound. The study reported IC50 values indicating that modifications in the pyrazine ring could enhance potency against CHK1, a crucial target in cancer therapy .
  • Gene Expression Modulation : Another investigation found that treatment with compounds featuring similar moieties resulted in the upregulation of genes involved in stress responses and autophagy, suggesting a potential role in enhancing cellular resilience against stressors .

Pharmacological Applications

The potential applications for this compound include:

  • Cancer Therapy : Due to its cytotoxic effects and ability to inhibit key regulatory kinases.
  • Inflammatory Disorders : By modulating gene expression linked to inflammatory pathways.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Features

Compound Name / ID Core Structure Key Substituents Molecular Formula Molecular Weight Potential Target (Inferred)
Target Compound Pyrrolidinone 3-(dimethylamino)pyrazin-2-yloxy, piperidine-carbonyl C₁₇H₂₄N₄O₃ 332.4* Kinases (speculative)
BK80374 Pyrrolidinone 6-cyclobutylpyrimidin-4-yloxy, piperidine-carbonyl C₂₀H₂₈N₄O₃ 372.46 Kinase inhibitors (e.g., PI3K)
PKI-587 (NCT number: NCT00940498) Phenyl-urea 4-(dimethylamino)piperidine-carbonyl, morpholino-triazine C₃₀H₃₈N₈O₄ 598.68 PI3K/mTOR dual inhibitor
GSK-2126458 Not specified (truncated data) 2,4-difluoro-N-(substituted phenyl) - - PI3K inhibitor
Coumarin derivative (CAS 1021109-32-9) Chromen-2-one (coumarin) Pyridazin-3-yl, piperazine-carbonyl, 4-methylpyridin-2-ylamino C₂₄H₂₂N₆O₃ 442.5 Kinase or protease targets

*Molecular weight calculated based on formula.

Critical Analysis of Structural and Functional Divergence

A. Heterocyclic Substituents

  • Target Compound vs. BK80374: Both feature a pyrrolidinone core and piperidine-carbonyl linker. However, the target compound uses a pyrazine ring with a dimethylamino group, whereas BK80374 substitutes this with a pyrimidine and cyclobutyl group. Pyrimidines often enhance DNA/RNA-targeting activity, while pyrazines may favor kinase binding .
  • Target Compound vs. PKI-587: PKI-587 replaces the pyrrolidinone core with a phenyl-urea scaffold. The urea linker in PKI-587 is critical for hydrogen bonding with PI3K/mTOR, whereas the pyrrolidinone in the target compound may prioritize conformational rigidity .

B. Pharmacophore Implications

  • The dimethylamino group in the target compound’s pyrazine ring could improve solubility and membrane permeability compared to BK80374’s lipophilic cyclobutyl group .
  • The piperidine-carbonyl motif in the target compound and PKI-587 suggests a shared capacity for binding ATP pockets in kinases, though PKI-587’s additional morpholino-triazine moiety broadens its inhibition profile to mTOR .

C. Therapeutic Potential

  • Selectivity Challenges: The absence of a urea or morpholino group in the target compound may limit dual kinase inhibition, as seen in PKI-587, but could reduce off-target effects .

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